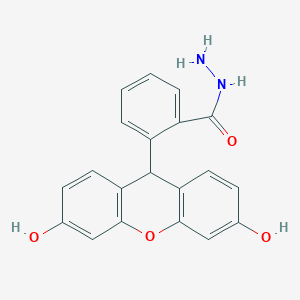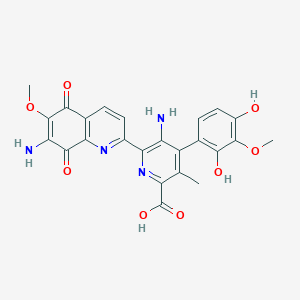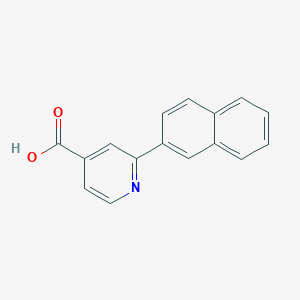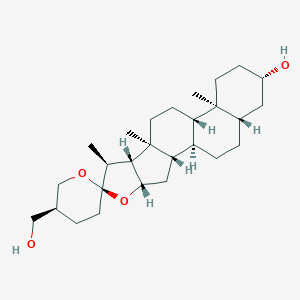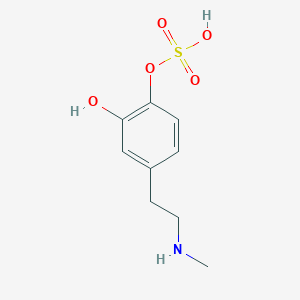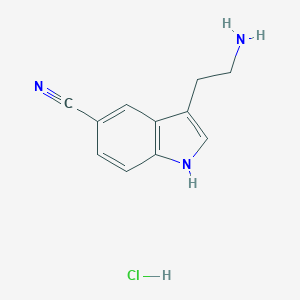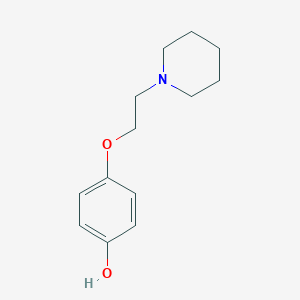![molecular formula C7H7N3O2 B011688 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine CAS No. 106584-77-4](/img/structure/B11688.png)
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA receptors are involved in the regulation of neuronal excitability, and the modulation of these receptors can have a range of effects on the nervous system. This compound has also been found to exhibit potent analgesic and anti-inflammatory effects, which may be related to its ability to modulate the activity of other receptors and signaling pathways.
Biochemical And Physiological Effects
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and modulate anxiety and depression. This compound has also been investigated for its potential to inhibit the growth of cancer cells and to improve the efficacy of chemotherapy drugs.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine in lab experiments is its potent activity and specificity. This compound has been found to exhibit potent effects on a range of receptors and signaling pathways, making it a valuable tool for investigating the role of these targets in various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring of animals or cells is necessary to ensure that the compound is not causing harm or interfering with other processes.
Future Directions
There are many potential future directions for research on 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine. Some of the most promising areas of investigation include the development of new pain medications, the treatment of neurological disorders such as epilepsy and anxiety, and the development of new cancer therapies. Further investigation into the mechanism of action of this compound and its effects on various biological targets could also yield valuable insights into the functioning of the nervous system and other physiological processes.
Synthesis Methods
The synthesis of 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine involves the reaction of 3-methylisoxazole and 2-chloro-5-nitropyridazine in the presence of a reducing agent such as iron powder or tin(II) chloride. The resulting compound is then treated with methanol and a base such as sodium hydroxide to yield 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine. This synthesis method has been reported to yield high purity and yield of the compound.
Scientific Research Applications
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit a range of potential applications in scientific research. Some of the most promising areas of research include neurobiology, pharmacology, and medicinal chemistry. In neurobiology, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In pharmacology, 7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine has been found to exhibit potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In medicinal chemistry, this compound has been investigated for its potential to inhibit the growth of cancer cells and to improve the efficacy of chemotherapy drugs.
properties
CAS RN |
106584-77-4 |
|---|---|
Product Name |
7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine |
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
7-methoxy-3-methyl-[1,2]oxazolo[4,5-d]pyridazine |
InChI |
InChI=1S/C7H7N3O2/c1-4-5-3-8-9-7(11-2)6(5)12-10-4/h3H,1-2H3 |
InChI Key |
AVYNNCLOLMGTGA-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C(N=NC=C12)OC |
Canonical SMILES |
CC1=NOC2=C(N=NC=C12)OC |
synonyms |
Isoxazolo[4,5-d]pyridazine, 7-methoxy-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
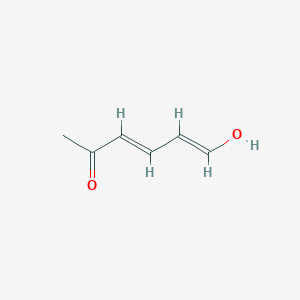
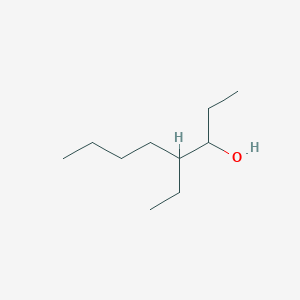
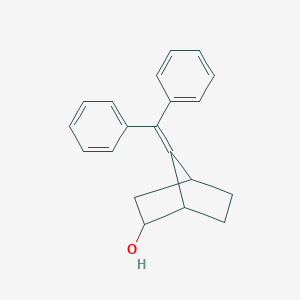
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
